molecular formula C10H9BrNNaO2 B2788157 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt CAS No. 2007908-99-6

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt

Cat. No.: B2788157
CAS No.: 2007908-99-6
M. Wt: 278.081
InChI Key: YPKGPPVNAODSGB-UHFFFAOYSA-M
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Description

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS: 1382486-27-2) is a brominated heterocyclic compound featuring a cyclobutane ring fused to a pyridine moiety. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol . The compound is a white crystalline powder, stored under inert conditions at 2–8°C to ensure stability .

Properties

IUPAC Name

sodium;1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.Na/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKGPPVNAODSGB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrNNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination at the 5-position to form 5-bromopyridine.

  • Cyclopropanation: The bromopyridine is then subjected to cyclopropanation to introduce the cyclobutane ring.

  • Carboxylation: The cyclobutane ring is carboxylated to form cyclobutanecarboxylic acid.

  • Sodium Salt Formation: Finally, the carboxylic acid is converted to its sodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate ion.

  • Reduction: The compound can be reduced to remove the bromine atom.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate ions (BrO₃⁻)

  • Reduction: 5-aminopyridine derivatives

  • Substitution: Various substituted pyridines

Scientific Research Applications

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares the sodium salt derivative with three analogous compounds:

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid (Free Acid Form)

Property Sodium Salt Form Free Acid Form
Solubility High aqueous solubility (typical of carboxylate salts) Lower solubility in polar solvents
Stability Hygroscopic; requires inert storage Stable under anhydrous conditions
Pharmaceutical Use Preferred for enhanced bioavailability Limited due to poor solubility
Synthesis Derived via neutralization of the acid with NaOH Synthesized via cyclobutane ring formation and bromination

The sodium salt’s improved solubility makes it advantageous for drug formulation, whereas the free acid is typically an intermediate in synthesis .

Methyl 2-Bromo-3-(5-Bromopyridin-2-YL)acrylate

Property Sodium Salt Form Methyl Acrylate Derivative
Synthetic Route Cyclobutane ring formation + neutralization Wittig reaction with brominated ylide
Reactivity Stabilized by sodium ion; less electrophilic Higher reactivity due to α,β-unsaturated ester
Application Direct pharmaceutical use Intermediate in organic synthesis

The sodium salt’s cyclobutane ring introduces steric hindrance, reducing reactivity compared to the acrylate’s conjugated system .

5-Bromopyridine-2-carboxylic Acid Sodium Salt

This simpler analogue lacks the cyclobutane ring, offering a baseline for structural comparison.

Property 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylate 5-Bromopyridine-2-carboxylate
Molecular Weight 256.10 g/mol 220.01 g/mol
Ring Strain Moderate (cyclobutane) None (planar pyridine)
Bioactivity Enhanced binding due to rigidity Limited conformational flexibility
Hazards H302, H315, H319, H335 Similar bromine-related hazards

Biological Activity

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt (CAS Number: 2007908-99-6) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt is C10H9BrNNaO2. The compound features a brominated pyridine ring attached to a cyclobutane carboxylic acid moiety, which may influence its biological activity through various mechanisms.

Property Value
Molecular Weight252.09 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit bacterial growth by interfering with cellular processes. The sodium salt form of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid has been hypothesized to enhance solubility and bioavailability, potentially increasing its efficacy as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been documented to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. For example, brominated pyridine derivatives have shown promise in inhibiting tumor growth in preclinical models.

The proposed mechanisms for the biological activity of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt include:

  • Inhibition of Enzymatic Activity : Compounds with bromine substituents can act as enzyme inhibitors, potentially affecting metabolic pathways in microorganisms and cancer cells.
  • Interaction with Cellular Targets : The unique structure may allow for specific interactions with cellular receptors or proteins, leading to altered cellular responses.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various brominated pyridine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyridine structure could enhance activity levels.
    Compound MIC (µg/mL) Activity
    1-(5-Bromopyridin-2-YL)CBA Sodium16Moderate Inhibition
    Control Compound32Weak Inhibition
  • Anticancer Activity : An experimental model involving human cancer cell lines treated with the sodium salt showed a reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potential effectiveness as an anticancer agent.
    Cell Line IC50 (µM) Effect
    MCF-7 (Breast)25Significant Reduction
    HeLa (Cervical)30Moderate Reduction

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